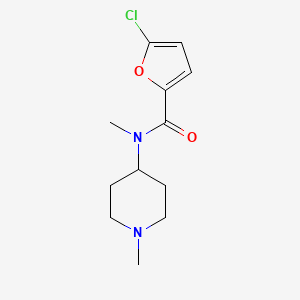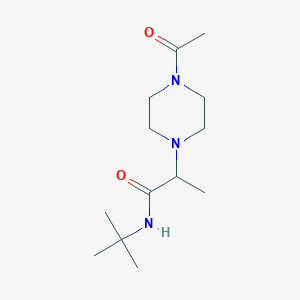![molecular formula C14H22N4O B7508348 N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide is not fully understood, but it is thought to work through the activation of the STING pathway. The STING pathway is a key pathway in the immune system that is responsible for detecting and responding to viral and bacterial infections. When this compound activates the STING pathway, it leads to the production of interferons, which are proteins that help to fight off infections and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, which is a process that leads to the death of cancer cells. In addition, this compound has also been shown to activate the immune system, which can help to further fight cancer. This compound has also been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide for lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further study. However, one of the limitations of this compound is that it can be difficult to work with in the lab due to its low solubility in water.
Direcciones Futuras
There are a number of future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and how it activates the STING pathway. Another area of research is to explore the potential of this compound in combination with other anti-cancer agents. Finally, there is also potential for the development of new formulations of this compound that can improve its solubility and effectiveness.
Métodos De Síntesis
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide can be synthesized through a multistep process starting from 3-cyanopyridine. The first step involves the reaction of 3-cyanopyridine with dimethylformamide dimethyl acetal to form N,N-dimethyl-3-cyanopyridine-4-carboxamide. This compound is then reacted with 4-methylpiperidine to form N-[3-cyanopyridin-4-yl]-4-methylpiperidine-1-carboxamide. Finally, the cyano group is reduced to form this compound.
Aplicaciones Científicas De Investigación
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound works by inducing tumor necrosis, which is a process that leads to the death of cancer cells. In addition, this compound has also been shown to activate the immune system, which can help to further fight cancer.
Propiedades
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-6-8-18(9-7-11)14(19)16-12-4-5-13(15-10-12)17(2)3/h4-5,10-11H,6-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCXQTBPIAZPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)




![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)




